Sequence-Isomeric Differentiation from H-Ala-Ala-Gln-OH: Equal Mass, Distinct Molecular Recognition Potential
H-Ala-Gly-Ala-Ala-OH and H-Ala-Ala-Gln-OH are sequence isomers with the identical monoisotopic mass (288.3 g/mol) and formula (C11H20N4O5) . This mass-equivalence means that standard MS1 filtering cannot distinguish them, requiring procurement of the exact sequence to ensure experimental identity. Functionally, the replacement of a glutamine side chain (amide-containing, polar) in Ala-Ala-Gln with a glycine (proton-only side chain) in AGAA eliminates a hydrogen-bond donor/acceptor, while also removing the Cβ steric bulk of alanine, which directly impacts predicted peptide flexibility.
| Evidence Dimension | Structural Identity at Equal Mass |
|---|---|
| Target Compound Data | Sequence: H-Ala-Gly-Ala-Ala-OH; MW: 288.3; Residue at position 3: Glycine (side chain: -H) |
| Comparator Or Baseline | H-Ala-Ala-Gln-OH; MW: 288.3; Residue at position 3: Glutamine (side chain: -CH2-CH2-CO-NH2) |
| Quantified Difference | MW difference: 0.0 Da; Side-chain volume difference: ~85 ų (Gly vs. Gln) |
| Conditions | In-silico physicochemical comparison based on standard amino acid properties |
Why This Matters
Researchers using mass spectrometry for peptide verification cannot rely on molecular weight alone and must source the exact sequence H-Ala-Gly-Ala-Ala-OH to avoid experimental misidentification with its isomer H-Ala-Ala-Gln-OH.
